2-[2-bromo-5-(prop-2-yn-1-yloxy)phenyl]-3-(3-ethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-[2-BROMO-5-(2-PROPYNYLOXY)PHENYL]-3-(3-ETHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a brominated phenyl group, a propargyloxy substituent, and an ethoxyphenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-BROMO-5-(2-PROPYNYLOXY)PHENYL]-3-(3-ETHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Propargyloxy Substitution: The propargyloxy group is introduced through a nucleophilic substitution reaction, where a propargyl alcohol reacts with the brominated phenyl compound in the presence of a base such as potassium carbonate.
Quinazolinone Formation: The final step involves the cyclization of the intermediate compound to form the quinazolinone core. This is typically achieved through a condensation reaction with an appropriate amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-BROMO-5-(2-PROPYNYLOXY)PHENYL]-3-(3-ETHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or reduce double bonds.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives with alcohol or alkane groups.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-[2-BROMO-5-(2-PROPYNYLOXY)PHENYL]-3-(3-ETHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-BROMO-5-(2-PROPYNYLOXY)PHENYL]-3-(3-ETHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Receptor Binding: Binding to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA, affecting DNA replication and transcription processes.
Comparison with Similar Compounds
2-[2-BROMO-5-(2-PROPYNYLOXY)PHENYL]-3-(3-ETHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can be compared with other quinazolinone derivatives, such as:
2-[2-BROMO-5-(2-METHOXY)PHENYL]-3-(3-ETHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Similar structure but with a methoxy group instead of a propargyloxy group.
2-[2-CHLORO-5-(2-PROPYNYLOXY)PHENYL]-3-(3-ETHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of 2-[2-BROMO-5-(2-PROPYNYLOXY)PHENYL]-3-(3-ETHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C25H21BrN2O3 |
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Molecular Weight |
477.3 g/mol |
IUPAC Name |
2-(2-bromo-5-prop-2-ynoxyphenyl)-3-(3-ethoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C25H21BrN2O3/c1-3-14-31-19-12-13-22(26)21(16-19)24-27-23-11-6-5-10-20(23)25(29)28(24)17-8-7-9-18(15-17)30-4-2/h1,5-13,15-16,24,27H,4,14H2,2H3 |
InChI Key |
BEXQTKMTHRFUQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C=CC(=C4)OCC#C)Br |
Origin of Product |
United States |
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